![molecular formula C14H17NO5 B554649 4-[[(2S)-1-Methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid CAS No. 133301-03-8](/img/structure/B554649.png)
4-[[(2S)-1-Methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid
Overview
Description
This compound is a derivative of an α-amino acid, which are the building blocks of proteins. It contains an amino group (-NH2), a carboxylic acid group (-COOH), and a side chain that includes a methoxy group (-OCH3) and a phenyl group (a six-membered carbon ring). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amino and carboxylic acid groups means it could exist as a zwitterion, a molecule with both positive and negative charges .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The amino and carboxylic acid groups could participate in acid-base reactions, and the methoxy and phenyl groups could be involved in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, and reactivity .Scientific Research Applications
Food and Beverage Industry
Aspartame is approximately 200 times sweeter than sucrose , making it a popular sugar substitute in diet sodas, sugar-free gum, and other low-calorie foods. Its use helps in reducing the caloric content of foods while maintaining sweetness, aiding in weight management and diabetic diets.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-20-14(19)11(9-10-5-3-2-4-6-10)15-12(16)7-8-13(17)18/h2-6,11H,7-9H2,1H3,(H,15,16)(H,17,18)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGESJRPALMOKTL-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Suc-phe-ome |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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